N-Phenylazepan-4-amine

Description

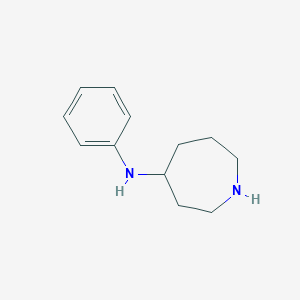

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylazepan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-5-11(6-3-1)14-12-7-4-9-13-10-8-12/h1-3,5-6,12-14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBFERKHHLUJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506189 | |

| Record name | N-Phenylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74134-07-9 | |

| Record name | N-Phenylazepan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Phenylazepan 4 Amine and Its Derivatives

Direct Synthesis Approaches to the N-Phenylazepane Core

Direct construction of the N-phenylazepane nucleus can be achieved through various strategies, including building the ring from an acyclic precursor (ring-closing), combining smaller fragments (intermolecular approaches), or expanding a pre-existing smaller ring.

Ring-Closing Strategies for Azepane Formation

Ring-closing reactions are a foundational approach to heterocycle synthesis, where a linear precursor containing the requisite atoms is induced to cyclize. The formation of seven-membered rings, however, can be kinetically slow, necessitating specialized strategies. nih.gov

Intramolecular cyclization involves a single molecule containing all the necessary components to form the ring. This strategy benefits from proximity effects, although the formation of a seven-membered ring can still be challenging.

Several powerful methods have been developed:

1,3-Intramolecular Dipolar Cycloaddition: Novel tetrazolo-azepanes can be synthesized from azido (B1232118) nitriles derived from monosaccharides. rsc.orgrsc.org The key step is a 1,3-intramolecular dipolar cycloaddition, which proceeds via a pseudo-concerted mechanism where the C-N bond forms early in the process. rsc.orgrsc.org

Gold-Catalyzed Hydroamination: Gold catalysts can effectively mediate the intramolecular hydroamination of alkynic sulfonamides. beilstein-journals.org This 7-exo-dig cyclization protocol, utilizing a semihollow-shaped triethynylphosphine ligand, allows for the synthesis of various tetrahydroazepine and dihydrobenzazepine derivatives in good yields. beilstein-journals.org The proposed mechanism involves the coordination of the cationic gold center to the alkyne, followed by intramolecular nucleophilic attack by the nitrogen atom. beilstein-journals.org

Copper-Mediated Cyclization: Annulated azepines can be formed via the deprotonation of alkynyl imines with LDA, followed by transmetalation with a copper salt. acs.org The key step is a copper-mediated intramolecular nucleophilic attack on the triple bond, a reaction that has proven to be quite general for various carbo- and heterocyclic imines. acs.org

Intermolecular strategies construct the azepane ring by combining two or more separate molecular fragments, often through cycloaddition or annulation reactions. These methods offer high modularity.

Gold-Catalyzed [4+3] Annulation: Azepine derivatives can be synthesized through a gold(III)-catalyzed [4+3] annulation of propargyl esters and α,β-unsaturated imines. nih.gov The reaction proceeds through a gold-carbenoid intermediate, which reacts with the imine to form an allylgold intermediate that subsequently undergoes intramolecular cyclization. nih.gov This method is tolerant of various substituents on both the imine and the propargyl ester. nih.gov

Gold-Catalyzed [5+2] Annulation: A highly efficient synthesis of azepan-4-ones, key precursors for N-Phenylazepan-4-amine, has been developed via a two-step [5+2] annulation. nih.gov The process involves the alkylation of a secondary amine with pent-4-yn-1-yl tosylate, followed by a one-pot oxidation and gold-catalyzed cyclization, which demonstrates high regioselectivity and good diastereoselectivity. nih.gov

Rhodium-Catalyzed Aza-[5+2] Annulation: Medium N-heterocycles like azepines can be constructed via rhodium-catalyzed intermolecular aza-[5+2] annulation of vinyl aziridines with internal alkynes. researchgate.net

| Methodology | Catalyst/Reagent | Reactants | Product Type | Reference |

|---|---|---|---|---|

| [4+3] Annulation | Au(III) Complex (e.g., picolinic acid derived) | Propargyl ester and N-phenyl imine | Azepine | nih.gov |

| [5+2] Annulation | (2-biphenyl)Cy₂PAuNTf₂ | N-(pent-4-yn-1-yl) amines | Azepan-4-one (B24970) | nih.gov |

| Aza-[5+2] Annulation | Rhodium Catalyst | Vinyl aziridine (B145994) and internal alkyne | Azepine | researchgate.net |

Ring-Expansion Methodologies from Smaller Cyclic Amines

Ring-expansion reactions provide an elegant pathway to azepanes by transforming more readily available five- or six-membered rings into the desired seven-membered system. rsc.org This approach circumvents the challenges of direct cyclization for medium-sized rings. springernature.com

Photochemical Dearomative Ring Expansion: A modular approach prepares complex azepanes from simple nitroarenes. researchgate.netmanchester.ac.uk This strategy involves a photochemical dearomative ring expansion mediated by blue light, which converts the nitro group into a singlet nitrene, transforming the six-membered benzene (B151609) ring into a seven-membered 3H-azepine system. manchester.ac.uk A subsequent hydrogenolysis yields the saturated azepane in just two steps from the starting nitroarene. researchgate.netmanchester.ac.uk

Palladium-Catalyzed Two-Carbon Ring Expansion: 2-Alkenyl substituted pyrrolidines and piperidines can be efficiently converted to their azepane and azocane (B75157) counterparts through a palladium-catalyzed allylic amine rearrangement. rsc.org This two-carbon homologation is stereoselective, proceeds under mild conditions, and can occur with high enantioretention, providing access to complex and modifiable azepane scaffolds. rsc.org

Intramolecular Ullmann-Type Annulation/Rearrangement Cascade (UARC): Functionalized 1H-benzo[b]azepine derivatives can be synthesized from 5-(ortho-halogen-aryl)pyrrolidine-2-carboxylates via a copper-promoted UARC process. acs.org This method provides access to both racemic and optically active benzazepines in good yields. acs.org

| Strategy | Starting Material | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Photochemical Dearomative Expansion | Substituted Nitroarene | Et₂NH, P(Oi-Pr)₃, blue light (427 nm), then H₂/Pd/C | Substituted Azepane | manchester.ac.uk |

| Palladium-Catalyzed Homologation | 2-Alkenyl Pyrrolidine | Pd₂(dba)₃, P(OPh)₃, Toluene, 80 °C | Substituted Azepane | rsc.org |

| Ullmann-Type Annulation/Rearrangement | 5-(ortho-halogen-aryl)pyrrolidine | Cu₂O, Thiophene-2-carboxylic acid | 1H-Benzo[b]azepine | acs.org |

Reductive Amination Strategies for Amine Introduction

Once the azepane core containing a carbonyl group at the 4-position (azepan-4-one) is synthesized, the final step to obtain this compound is the introduction of the phenylamino (B1219803) group. Reductive amination is the most direct and widely used method for this transformation. masterorganicchemistry.comnih.gov The reaction proceeds by the formation of an intermediate imine or enamine from the ketone and aniline (B41778), which is then reduced in situ to the desired amine. masterorganicchemistry.com

This process involves the reaction of a carbonyl compound (azepan-4-one) with an amine (aniline) in the presence of a suitable reducing agent and, often, a catalyst.

Classical Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common laboratory reagents for this transformation. masterorganicchemistry.com NaBH₃CN is particularly effective because it selectively reduces the protonated imine intermediate much faster than it reduces the starting ketone, allowing for a one-pot procedure under mildly acidic conditions. masterorganicchemistry.comyoutube.com

Catalytic Hydrogenation: The use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst is a green and industrially scalable approach. d-nb.info Earth-abundant metal catalysts have gained significant attention for this purpose.

Iron Catalysis: Iron-based catalysts supported on N-doped silicon carbide have been shown to effectively catalyze the reductive amination of various ketones to primary amines using aqueous ammonia (B1221849) and H₂. d-nb.info This demonstrates the potential for using such systems with other amines like aniline.

Cobalt Catalysis: Nanostructured cobalt catalysts supported on N-doped carbon materials operate under very mild conditions (e.g., 50°C, 10 bar H₂) for the reductive amination of ketones to primary amines. d-nb.info These catalysts show broad functional group tolerance and high activity. d-nb.info

Biocatalysis: Imine reductases (IREDs) offer a highly selective, enzymatic approach to reductive amination. acs.orgresearchgate.net These enzymes can catalyze the intramolecular reductive amination of aminoketones to form chiral cyclic amines with high enantioselectivity, highlighting their potential for synthesizing complex amine-containing heterocycles. acs.orgresearchgate.net

| Catalyst/Reagent System | Amine Source | Reducing Agent | Typical Conditions | Reference |

|---|---|---|---|---|

| None (Stoichiometric) | Primary/Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Mildly acidic (pH ~5) | masterorganicchemistry.com |

| Fe/(N)SiC | Aqueous NH₃ | H₂ (6.5 MPa) | 130-140 °C | d-nb.info |

| Cobalt on N-doped Carbon | Aqueous NH₃ | H₂ (10 bar) | 50 °C | d-nb.info |

| Imine Reductase (IRED) | Internal Amine (Intramolecular) | NAD(P)H (cofactor) | Aqueous buffer, ambient temp. | acs.org |

Functionalization Strategies for this compound Scaffolds

Once synthesized, the this compound scaffold can be further diversified through various functionalization reactions targeting the secondary amine or the sp³-hybridized carbon atoms of the azepane ring.

N-Alkylation and N-Arylation Reactions

The nitrogen atom in this compound is nucleophilic and can react with alkyl halides in a classic nucleophilic aliphatic substitution (S_N2) reaction to yield N-alkylated tertiary amines. wikipedia.orgucalgary.ca This reaction involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the alkyl halide, displacing the halide ion. ucalgary.ca

However, a significant challenge in the alkylation of secondary amines is the potential for overalkylation. ucalgary.calibretexts.org The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. chemguide.co.ukncert.nic.in To achieve selective mono-alkylation, reaction conditions must be carefully controlled. Strategies include using a large excess of the starting amine or, more effectively, employing specific base-promoted protocols. For instance, the use of cesium hydroxide (B78521) has been shown to promote the selective N-alkylation of primary amines to secondary amines, a principle that can be adapted for the alkylation of secondary amines. google.com Heterogeneous catalysts, such as mixed oxides like Al₂O₃–OK, have also been developed to facilitate selective N-alkylation at room temperature. researchgate.net

Table 2: N-Alkylation of Secondary Amines

| Amine | Alkylating Agent | Base/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Alkyl Halide | Excess Amine | Various | Simple, but can lead to mixtures. ucalgary.cachemguide.co.uk | ucalgary.cachemguide.co.uk |

| Primary Amine | Alkyl Halide | CsOH | - | High selectivity for secondary amines. google.com | google.com |

| Secondary Amine | Alkyl Halide | Al₂O₃–OK | Acetonitrile | Selective, room temperature conditions. researchgate.net | researchgate.net |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, specifically for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgsci-hub.cat This reaction offers a significant advantage over traditional methods due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions. snnu.edu.cn

For the N-arylation of this compound, the secondary amine would be coupled with an aryl halide (e.g., aryl bromide or chloride) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to yield the N,N-diaryl- or N-aryl-N-alkyl-azepan-4-amine product and regenerate the Pd(0) catalyst. sci-hub.cat

The choice of ligand is critical for the success of the reaction. Early systems used monodentate phosphine ligands, but significant advancements were made with the introduction of bulky, electron-rich phosphine ligands (e.g., XantPhos, Josiphos) and bidentate ligands like BINAP and DDPF, which improved reaction rates and expanded the scope to include less reactive aryl chlorides and primary amines. wikipedia.orgchemrxiv.org While palladium is the most common catalyst, copper-catalyzed N-arylation systems (Ullmann-type reactions) have also been developed, often utilizing ligands such as N,N'-dioxides or DMPAO, and can be particularly effective for coupling with cyclic secondary amines. beilstein-journals.orgresearchgate.netresearchgate.net

Table 3: Metal-Catalyzed N-Arylation of Cyclic Secondary Amines

| Amine | Arylating Agent | Catalyst System | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Cyclic Secondary Amine | Aryl Halide | Pd(0) / Bulky Phosphine Ligand | NaOtBu, K₂CO₃ | Toluene, Dioxane | wikipedia.orglibretexts.orgchemrxiv.org |

| Cyclic Secondary Amine | Aryl Halide | CuI / N,N'-Dioxide Ligand | Cs₂CO₃ | DMSO | researchgate.net |

| Cyclic Secondary Amine | Aryliodonium Ylide | CuSO₄·5H₂O | - | Water | beilstein-journals.orgnih.gov |

Acylation and Sulfonamide Formation

Acylation and sulfonamide formation are fundamental transformations for modifying the properties of amines. These reactions convert the secondary amine of this compound into corresponding amides and sulfonamides, respectively.

The acylation of this compound is readily achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride. ncert.nic.inallrounder.ai The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acylating agent. allrounder.ai The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) or carboxylic acid byproduct, driving the reaction to completion. ncert.nic.inyoutube.com

Similarly, sulfonamides are prepared by reacting this compound with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). cbijournal.comresearchgate.net This reaction is the most common method for sulfonamide synthesis and also requires a base to scavenge the generated HCl. cbijournal.comthieme-connect.com Alternative, milder methods have been developed, such as the use of cyanuric chloride to activate amine-derived sulfonate salts or NH₄I-mediated reactions of sodium sulfinates with amines, which avoid the use of corrosive sulfonyl chlorides. d-nb.info

Table 4: Acylation and Sulfonamide Formation from Secondary Amines

| Transformation | Amine | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Acylation | Secondary Amine | Acyl Chloride | Pyridine or Et₃N | Amide | ncert.nic.inyoutube.com |

| Sulfonamide Formation | Secondary Amine | Sulfonyl Chloride | Pyridine or Et₃N | Sulfonamide | cbijournal.comthieme-connect.com |

| Sulfonamide Formation | Secondary Amine | Sodium Sulfinate / NH₄I | CH₃CN, 80 °C | Sulfonamide | d-nb.info |

Amination of sp3-C-H Bonds

The direct functionalization of unactivated C(sp³)–H bonds is a frontier in organic synthesis, offering the potential to streamline synthetic routes by bypassing traditional pre-functionalization steps. nih.gov The amination of sp³ C-H bonds in the this compound scaffold would allow for the direct installation of a nitrogen-containing group onto the azepane ring, a powerful strategy for generating novel analogues.

Recent advances have led to the development of catalytic systems capable of such transformations. These methods often rely on transition metal catalysts (e.g., iron, rhodium) that can generate highly reactive metal-nitrene intermediates. nih.govacs.org These intermediates can then undergo C-H insertion reactions. For example, iron-catalyzed systems have been reported for the site-selective intermolecular C(sp³)-H amination of N-heterocycles, preferentially functionalizing the C-H bond alpha to the ring nitrogen. nih.gov Rhodium(III) catalysts have been used for intramolecular allylic C-H amination to synthesize cyclic amines. rsc.org Another approach involves electrochemistry, where a sulfate (B86663) radical anion, generated by electrolysis, can act as a hydrogen atom transfer (HAT) agent to initiate a Ritter-type amination of C(sp³)-H bonds. nih.gov While these methods represent the cutting edge of synthetic chemistry, their application to a specific substrate like this compound would require empirical investigation to determine regioselectivity and efficiency.

Table 5: Methods for Amination of sp³ C-H Bonds

| Method | Catalyst/Reagent | Key Intermediate/Process | Scope | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Amination | FeCl₂ | Fe-nitrene generation, H-atom transfer | α-amination of N-heterocycles. nih.gov | nih.gov |

| Rhodium-Catalyzed Amination | Rh(III) Complex | Inner-sphere C-H activation | Intramolecular allylic amination. rsc.org | rsc.org |

| Enzymatic Amination | Engineered Cytochrome P411 | High-valent iron oxo species | Benzylic and allylic C-H bonds. nsf.gov | nsf.gov |

| Electrochemical Amination | Sulfate Electrolysis | Sulfate radical anion (SO₄⁻•) HAT | Tertiary and secondary alkanes. nih.gov | nih.gov |

Transformations via Diazonium Salts

Aryl diazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide array of functional groups onto an aromatic ring. libretexts.orglibretexts.org These salts are typically prepared by treating a primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–10 °C). lkouniv.ac.indocbrown.info The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), facilitating numerous substitution reactions. libretexts.orgnptel.ac.in

While direct synthesis of this compound via a diazonium salt intermediate is not prominently documented, the principles of diazonium chemistry can be applied to create diverse derivatives. A hypothetical pathway could involve using a precursor such as an amino-substituted N-phenylazepane. More practically, functional groups can be introduced onto the phenyl ring of a precursor molecule which is later converted to the final product. For example, one could start with a substituted aniline, convert it to the corresponding diazonium salt, and then perform a substitution reaction before constructing the azepane ring.

The most common transformations involving diazonium salts are the Sandmeyer and Schiemann reactions. libretexts.orglibretexts.org

Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or a cyano group.

Schiemann Reaction: This transformation introduces a fluorine atom onto the aromatic ring by thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. libretexts.orgnptel.ac.in

Other Substitutions: The diazonium group can also be replaced by a hydroxyl group (by warming in acidic water), an iodo group (using potassium iodide), or a hydrogen atom (reduction with hypophosphorous acid, H₃PO₂), which is a process known as deamination. libretexts.orglibretexts.org

These reactions significantly broaden the scope for creating derivatives of this compound with various substituents on the phenyl ring, which would be otherwise difficult to synthesize. The reactivity of the diazonium ion allows for strategic modifications, starting from readily available nitroarenes which can be reduced to the necessary primary aromatic amines. libretexts.org

Table 1: Key Transformations of Aryl Diazonium Salts

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. wjpmr.com

Solvent-Free and Environmentally Benign Reaction Media

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives or the elimination of solvents altogether. nih.govnih.gov

Solvent-Free Reactions: Performing reactions neat (without any solvent) is an ideal green approach. umich.edu For instance, the Michael-type addition of amines to α,β-unsaturated compounds can often be performed effectively without a solvent. umich.edu Similarly, syntheses can be conducted by grinding reagents together, sometimes with microwave assistance to provide energy for the reaction. wjpmr.com A potential solvent-free route to this compound could involve the reductive amination of 4-oxocyclohexanecarboxylate (B1232831) with aniline under solvent-free conditions, followed by cyclization and reduction steps. Microwave heating, in particular, can dramatically reduce reaction times in solvent-free C-N bond formation, such as in the "Borrowing Hydrogen" methodology where alcohols and amines are coupled with water as the only byproduct. organic-chemistry.org

Benign Solvents: When a solvent is necessary, environmentally friendly options like water, supercritical fluids (e.g., CO₂), or ionic liquids are preferred. researchgate.net Water is an excellent solvent for many reactions, especially those involving biocatalysts. Ionic liquids are salts that are liquid at low temperatures; they are non-volatile and can often be recycled, making them a greener alternative to conventional organic solvents. researchgate.net The synthesis of N-phenylmaleimides, for example, has been adapted to use greener solvents as part of multi-step syntheses for undergraduate laboratories, highlighting a shift towards more sustainable practices. gctlc.orgresearchgate.net

Heterogeneous Catalytic Systems for Sustainable Synthesis

Heterogeneous catalysts are in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture). Their primary advantage is the ease of separation from the reaction mixture, which simplifies product purification and allows the catalyst to be recovered and reused multiple times. nih.gov This reduces waste and cost, aligning with green chemistry principles.

For the synthesis of N-aryl amines, several heterogeneous systems are effective:

One-Pot Reductive Amination: This is a highly efficient strategy for forming secondary amines. nih.gov A nitroarene (like nitrobenzene) and a ketone (like azepan-4-one or a precursor) can be reacted in a single pot with a heterogeneous catalyst and a reducing agent. nih.gov The catalyst, often consisting of metal nanoparticles (e.g., Ag, Au, Pd, Pt) supported on materials like titania (TiO₂) or montmorillonite (B579905) clay, facilitates both the reduction of the nitro group to an amine and the subsequent reductive amination of the ketone. nih.govacs.orgmdpi.com

Catalytic Alcohol Amination: The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an atom-economical process for synthesizing N-alkyl and N-aryl amines from alcohols and amines. magtech.com.cn A heterogeneous catalyst, such as one based on nickel, copper, or ruthenium, temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde or ketone. organic-chemistry.orgmagtech.com.cn This intermediate then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this process is water. magtech.com.cn

Table 2: Examples of Heterogeneous Catalysts in Amine Synthesis

Biocatalytic Approaches for Chiral Amine Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. unito.it This approach is intrinsically green, as enzymes operate under mild conditions (pH and temperature), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable. illinois.edu For the synthesis of chiral amines like this compound, biocatalysis offers a powerful method to obtain enantiomerically pure products, which is crucial for pharmaceutical applications. nih.gov

Key enzymatic strategies include:

ω-Transaminases (ω-TAs): These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. illinois.edunih.gov An engineered ω-transaminase could asymmetrically aminate a suitable precursor like N-phenylazepan-4-one to yield either the (R)- or (S)-enantiomer of this compound with high stereoselectivity. mdpi.com A significant challenge is overcoming the unfavorable reaction equilibrium, which can be addressed by using "smart" amine donors that are removed from the reaction upon deamination or by removing the ketone byproduct. nih.gov The synthesis of the antidiabetic drug Sitagliptin using an engineered transaminase is a landmark industrial application of this technology. illinois.edursc.org

Imine Reductases (IREDs): These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of pre-formed or in situ-generated imines to chiral amines. nih.gov IREDs are particularly versatile as they can produce secondary and tertiary amines. nih.gov For this compound, a biocatalytic route could involve the condensation of aniline and azepan-4-one to form a cyclic imine, which is then stereoselectively reduced by an IRED. Panels of diverse IREDs have been developed to screen for activity against a wide range of substrates, including structurally demanding ketones and amines. nih.govresearchgate.net

Enzymatic Cascades: Multiple enzymatic reactions can be combined in a single pot, either in vitro or within a whole-cell system. acs.orgbohrium.com This approach avoids the isolation of intermediates, reducing waste and improving process efficiency. A whole-cell cascade for synthesizing chiral cyclic amines has been developed, combining a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED). acs.orgresearchgate.net Such a pathway could theoretically be engineered to produce chiral functionalized azepanes from simple linear keto acids. acs.org Recently, a one-pot photoenzymatic route has been demonstrated for the synthesis of chiral N-Boc-4-aminoazepane, combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination step. acs.org

Table 3: Biocatalytic Methods for Chiral Amine Synthesis

Mechanistic Investigations of Reactions Involving N Phenylazepan 4 Amine

Nucleophilic Reactivity and Basicity Studies

The reactivity of N-Phenylazepan-4-amine is dictated by the lone pair of electrons on its two nitrogen atoms. However, the chemical environment of each nitrogen—one being a secondary amine within a saturated heterocyclic ring and the other an aniline-type nitrogen—imparts distinct properties. The primary focus of this subsection is the secondary amine within the azepane ring, which is generally the more reactive site for nucleophilic attack and protonation.

The nucleophilicity of an amine, its ability to donate its electron lone pair to an electrophile, is governed by a combination of electronic and steric factors. In the case of azepan-4-amines, several key elements determine their nucleophilic character.

Electronic Effects:

Inductive Effects: The alkyl portions of the seven-membered azepane ring are electron-donating groups. This "push" of electron density towards the nitrogen atom increases the availability of the lone pair, enhancing its nucleophilicity compared to ammonia (B1221849). libretexts.org

N-Substitution: The nature of the substituent on the ring nitrogen (the 'N' in N-substituted) plays a crucial role. For this compound, the phenyl group is electron-withdrawing due to resonance, which delocalizes the lone pair on the aniline-type nitrogen into the aromatic ring. chemistryguru.com.sgchemguide.co.uk This significantly reduces the nucleophilicity of the N-phenyl nitrogen. The primary nucleophilic center is therefore the secondary amine at the 4-position of the azepane ring.

Steric Effects:

Ring Conformation: The azepane ring is a large, flexible seven-membered ring. Its puckered conformation can create steric hindrance around the nitrogen atom, potentially slowing its reaction with bulky electrophiles.

Bulky Substituents: While the N-phenyl group is electronically deactivating for its own nitrogen, its size can also sterically hinder the approach of reactants to the nearby nucleophilic amine at the 4-position, depending on the ring's conformation. Generally, nucleophilicity in amines is highly sensitive to steric bulk. masterorganicchemistry.com

The interplay of these factors is summarized in the table below.

| Factor | Influence on Nucleophilicity of Azepan-4-amine (B33968) Nitrogen | Rationale |

| Alkyl Ring Structure | Increase | Electron-donating inductive effect from the carbon framework enhances electron density on the nitrogen. libretexts.org |

| Steric Hindrance | Decrease | The conformation of the large azepane ring can impede the approach of electrophiles to the nitrogen's lone pair. masterorganicchemistry.com |

| N-Phenyl Substituent | Decrease (Indirectly) | The bulky phenyl group can create additional steric crowding near the reactive center, depending on the molecule's conformation. |

Basicity refers to the ability of the amine to accept a proton (H+). This is a fundamental property that influences its behavior in chemical reactions, particularly in acidic or basic media. The lone pair of electrons on the nitrogen atom makes amines basic. libretexts.org

For this compound, the secondary amine within the azepane ring is significantly more basic than the aniline-type nitrogen. The delocalization of the lone pair on the N-phenyl nitrogen into the benzene (B151609) ring makes it much less available to accept a proton, resulting in very weak basicity, typical of aromatic amines. chemguide.co.uk Therefore, protonation will preferentially occur at the nitrogen in the 4-position.

The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺). A higher pKa indicates a stronger base. libretexts.org The basicity is also influenced by the solvent. In different media, the stability of the protonated species (the ammonium (B1175870) ion) and the unprotonated amine can change, thus altering the equilibrium. The variation of protonation constants with the inverse of the dielectric constant of a solvent mixture can indicate the dominance of electrostatic forces. chem-soc.si

Below is a table illustrating the expected relative basicity of this compound compared to reference compounds.

| Compound | Structure | Expected pKa of Conjugate Acid | Key Factors Influencing Basicity |

| Aniline (B41778) | C₆H₅NH₂ | ~4.6 | The lone pair is delocalized into the aromatic ring, significantly reducing basicity. masterorganicchemistry.com |

| Cyclohexylamine | C₆H₁₁NH₂ | ~11.2 | The lone pair is localized on an sp³ nitrogen, and the alkyl ring is electron-donating. masterorganicchemistry.com |

| This compound | C₁₂H₁₈N₂ | ~9-10 (for the azepane N) | The azepane nitrogen is part of a secondary aliphatic amine structure, making it a relatively strong base. Its basicity is slightly modulated by the overall molecular structure but is far greater than the aniline nitrogen. |

Protonation converts the neutral amine into a positively charged ammonium ion, which can render the molecule more soluble in aqueous media and deactivates the nitrogen's nucleophilicity. pressbooks.pubnih.gov

Detailed Reaction Mechanisms for this compound Transformations

This compound, with its nucleophilic secondary amine center, participates in a variety of fundamental organic reactions. Understanding the mechanisms of these transformations is key to predicting products and controlling reaction outcomes.

A characteristic reaction of amines is their interaction with acyl chlorides or acid anhydrides to form amides. This transformation proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comsavemyexams.com

The mechanism, using this compound and an acyl chloride (RCOCl) as an example, involves two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair on the secondary nitrogen of the azepane ring onto the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.com

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated. A second molecule of the amine (or another base) then removes the proton from the nitrogen atom to yield the final, neutral N-substituted amide product and an ammonium chloride salt. savemyexams.comyoutube.com

Due to the consumption of a second equivalent of the amine as a base, the reaction stoichiometry requires at least two moles of the amine for every one mole of acyl chloride. savemyexams.com

As a potent nucleophile, the secondary amine of this compound can react with alkyl halides (e.g., methyl iodide) via a bimolecular nucleophilic substitution (S_N2) reaction. youtube.comsavemyexams.com

The mechanism involves a single, concerted step:

The nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide from the side opposite to the leaving group (a "backside attack"). masterorganicchemistry.com

Simultaneously, the bond between the carbon and the halide leaving group breaks. youtube.com

This process leads to the formation of a new C-N bond and inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The initial product is a tertiary ammonium salt.

A significant complication in the alkylation of amines is polyalkylation . youtube.com The tertiary amine formed after the initial alkylation and subsequent deprotonation can still be nucleophilic. It can react with another molecule of the alkyl halide to form a quaternary ammonium salt. libretexts.org This subsequent reaction is often competitive, leading to a mixture of products and making it difficult to isolate the desired mono-alkylated product cleanly. youtube.com

Reaction Sequence:

First Alkylation (S_N2): this compound + R-X → [Tertiary Ammonium Salt]⁺X⁻

Deprotonation: [Tertiary Ammonium Salt]⁺X⁻ + Base → Tertiary Amine + HB⁺X⁻

Second Alkylation (Polyalkylation): Tertiary Amine + R-X → [Quaternary Ammonium Salt]⁺X⁻

This tendency for over-alkylation is a common challenge in amine synthesis via S_N2 pathways. libretexts.org

Modern synthetic chemistry provides powerful methods for forming carbon-nitrogen bonds, particularly to aromatic rings, using transition metal catalysts. mdpi.comeie.gr These reactions are often more efficient and proceed under milder conditions than classical methods. snnu.edu.cn

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for synthesizing aryl amines. wikipedia.orgacsgcipr.org It can be used to couple this compound with an aryl halide (Ar-X). The generally accepted catalytic cycle involves several key steps: wikipedia.orglibretexts.org

Oxidative Addition: A low-valent Palladium(0) catalyst complex reacts with the aryl halide (Ar-X), inserting itself into the C-X bond to form a Pd(II) species.

Amine Coordination and Deprotonation: The this compound coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Ullmann Condensation: The Ullmann reaction is a copper-catalyzed alternative for C-N bond formation. wikipedia.orgnih.gov While traditional Ullmann conditions were often harsh (high temperatures, stoichiometric copper), modern variations use catalytic amounts of copper with various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism is thought to involve a Cu(I) species, which undergoes oxidative addition with the aryl halide, followed by reaction with the amine and subsequent reductive elimination to form the product. organic-chemistry.org These reactions provide a robust alternative to the Buchwald-Hartwig amination for constructing C(sp²)-N bonds. acsgcipr.org

Photoredox Catalysis Mechanisms in Amine Reactions

The application of dual nickel and photoredox catalysis has enabled the direct C(sp³)–H functionalization of N-aryl amines, including this compound, with aryl halides. researchgate.net This methodology provides a pathway to generate valuable benzylic amine structures from readily available starting materials under mild conditions. researchgate.netprinceton.edu

The proposed mechanism for this transformation involves two interconnected catalytic cycles (Figure 1). nih.gov

Nickel Catalytic Cycle: A Ni(0) species undergoes oxidative addition with an aryl halide to form a Ni(II)-aryl complex. This complex is intercepted by an α-amino radical, generated in the photoredox cycle, to form a Ni(III) intermediate. Subsequent reductive elimination furnishes the C-C coupled product and a Ni(I) species, which is then reduced by the photocatalyst to regenerate the active Ni(0) catalyst. nih.gov

Photoredox Catalytic Cycle: A photoexcited iridium(III) complex, such as [Ir(dF-CF₃-ppy)₂(dtbbpy)]PF₆, oxidizes the N-aryl amine (e.g., N-phenylazepane) to its corresponding radical cation. nih.gov This radical cation is sufficiently acidic to undergo deprotonation, yielding a nucleophilic α-amino radical. This radical is key to the C-H functionalization process. The now-reduced Ir(II) photocatalyst participates in the nickel cycle, reducing the Ni(I) species to Ni(0) to complete both catalytic loops. nih.gov

Kinetic and Thermodynamic Considerations in this compound Chemistry

While specific, detailed kinetic and thermodynamic studies focused exclusively on this compound are not widely available in the reviewed literature, the following sections discuss general principles and findings from related systems that govern its reactivity. These considerations are crucial for understanding and predicting the outcomes of its chemical transformations. wwu.edunih.gov

Stereoselectivity and Enantiocontrol in Asymmetric Syntheses

This compound itself is an achiral molecule. However, its reactions can generate new stereocenters, making the control of stereoselectivity a critical consideration. For example, functionalization of the α-carbon to the nitrogen atom creates a chiral center.

Achieving high stereoselectivity in reactions involving seven-membered rings like azepane is often challenging due to their high conformational flexibility. The multiple low-energy conformations can make it difficult for a chiral catalyst or auxiliary to effectively control the facial selectivity of an incoming reagent.

Strategies to achieve enantiocontrol in amine synthesis often rely on:

Chiral Catalysts: Asymmetric catalysts, such as chiral iridium complexes used in reductive amination, can create a chiral environment around the substrate, directing the reaction to favor one enantiomer. kanto.co.jp

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine can direct subsequent transformations. However, this often requires additional synthetic steps for attachment and removal. beilstein-journals.org

Substrate Control: In some cases, existing stereocenters in the molecule can direct the formation of new ones. This is not directly applicable to this compound itself but is relevant for its derivatives.

In the context of synthesizing substituted azepanes, stereoselective methods have been developed. For example, the addition of organolithium reagents to N-tert-butanesulfinyl imines has been used to produce chiral δ- and ε-amino ketones, which can then be cyclized to form substituted piperidines and azepanes. researchgate.netscispace.com The stereochemical outcome in these cases is controlled by the chiral sulfinyl group, which directs the nucleophilic attack on the imine. scispace.com While not a direct reaction of this compound, these studies highlight the methodologies that could be adapted for its asymmetric functionalization.

| Method | Principle | Applicability to this compound |

| Asymmetric Catalysis | A chiral catalyst creates a diastereomeric transition state, lowering the activation energy for one enantiomeric product pathway. kanto.co.jp | Applicable for reactions like asymmetric C-H functionalization or hydrogenation of a related enamine. |

| Chiral Auxiliaries | A covalently bonded chiral group directs the approach of a reagent to one face of the molecule. beilstein-journals.org | A potential strategy, though may require a multi-step sequence. |

| Imine-Enamine Tautomerization | In situ isomerization of imines before reduction can affect the final diastereomeric ratio of the amine product. beilstein-journals.org | Relevant if this compound is synthesized via reductive amination of a ketone. |

Solvent Effects on Reactivity and Selectivity

The choice of solvent can profoundly impact the kinetics, thermodynamics, and selectivity of reactions involving this compound. rsc.orgresearchgate.net Solvents operate through several mechanisms, including the differential stabilization of reactants, transition states, and intermediates, as well as direct participation in the reaction pathway. rsc.orgresearchgate.netchemrxiv.org

Stabilization of Intermediates and Transition States: In polar reactions, such as nucleophilic aromatic substitution (SNAr), polar aprotic solvents like dimethyl sulfoxide (B87167) (Me₂SO) can significantly accelerate reaction rates compared to protic solvents like methanol (B129727) (MeOH). nih.gov This is because polar aprotic solvents effectively solvate the charged intermediates (e.g., Meisenheimer complexes) without strongly hydrogen-bonding to the nucleophile, which would reduce its reactivity. nih.gov In reactions proceeding through single-electron transfer (SET) mechanisms, the solvent can influence the stability of radical ion intermediates.

Direct Participation and Competing Interactions: Solvents can act as competitors for catalyst binding sites or can directly participate in the reaction. rsc.orgresearchgate.net In some cases, protic solvents can act as proton donors or acceptors, facilitating certain mechanistic steps. The solubility of reagents and catalysts is also a critical factor controlled by the solvent, particularly in heterogeneous catalysis. chemrxiv.org For instance, the efficiency of certain photoredox-catalyzed reactions can be sensitive to the solvent mixture, which affects the solubility of the photocatalyst and the substrates.

The table below outlines the general effects of different solvent classes on reactions involving amines.

| Solvent Class | Properties | General Effect on Amine Reactions |

| Polar Aprotic (e.g., DMSO, DMF) | High dielectric constant, no acidic protons | Accelerates polar reactions (e.g., SNAr) by stabilizing charged intermediates without deactivating the amine nucleophile. nih.gov |

| Polar Protic (e.g., MeOH, H₂O) | High dielectric constant, acidic protons | Can slow reactions by hydrogen-bonding with the amine nucleophile. nih.gov May facilitate steps requiring proton transfer. mnstate.edu |

| Nonpolar Aprotic (e.g., Toluene, Hexane) | Low dielectric constant | Generally used when reactants are nonpolar. May be less effective at stabilizing polar or charged intermediates. |

| Chlorinated (e.g., DCM, DCE) | Moderately polar, non-coordinating | Often used for their good solubilizing power and relative inertness, though environmental concerns are significant. chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation Techniques for N Phenylazepan 4 Amine

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

To perform a single-crystal X-ray diffraction analysis, a high-quality, single crystal of N-Phenylazepan-4-amine would be required. Current time information in Tulsa County, US. This crystal would be mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern of spots is collected on a detector. guidechem.com Analysis of the positions and intensities of these spots allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—including its dimensions (a, b, c, α, β, γ) and space group, which describes the symmetry of the crystal.

While specific data for this compound is not available, a hypothetical analysis would yield a data table similar to the one below, detailing the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.5 |

| b (Å) | e.g., 8.2 |

| c (Å) | e.g., 14.3 |

| α (°) | 90 |

| β (°) | e.g., 95.5 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1225 |

| Z (Molecules/unit cell) | 4 |

This table represents hypothetical data for illustrative purposes.

Crystal Packing and Intermolecular Interactions

The data from X-ray diffraction also reveals how molecules of this compound are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the structure. Key interactions would likely include:

N-H···N Hydrogen Bonding: The secondary amine hydrogen on the azepane ring is a hydrogen bond donor, while the nitrogen atom itself can act as an acceptor, potentially leading to the formation of chains or dimeric motifs within the crystal.

C-H···π Interactions: Hydrogen atoms from the aliphatic azepane ring could interact with the electron-rich π system of the phenyl ring on neighboring molecules.

Van der Waals Forces: These non-specific interactions would also play a significant role in the crystal packing.

Understanding these interactions is crucial for crystal engineering and predicting the physical properties of the solid material.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within the molecule.

For this compound, ¹H NMR would reveal distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the seven-membered azepane ring. The aromatic protons would typically appear in the downfield region (approx. 6.5-7.5 ppm), with splitting patterns determined by their substitution. The aliphatic protons on the azepane ring would resonate further upfield, and their chemical shifts and multiplicities would depend on their position relative to the nitrogen atoms and their stereochemical environment. The proton on the secondary amine (N-H) would likely appear as a broad signal.

¹³C NMR spectroscopy would show characteristic signals for the aromatic carbons and the aliphatic carbons of the azepane ring. The number of unique signals would confirm the molecular symmetry.

Anticipated NMR Data for this compound

| Nucleus | Anticipated Chemical Shift (δ) Range (ppm) | Description |

|---|---|---|

| ¹H | 6.5 - 7.5 | Aromatic protons (phenyl group) |

| ¹H | 2.5 - 4.0 | Protons on carbons adjacent to nitrogen (azepane ring) |

| ¹H | 1.5 - 2.5 | Other aliphatic protons (azepane ring) |

| ¹H | 1.0 - 5.0 (broad) | Secondary amine proton (N-H) |

| ¹³C | 110 - 150 | Aromatic carbons (phenyl group) |

| ¹³C | 40 - 60 | Aliphatic carbons adjacent to nitrogen (azepane ring) |

This table is based on general principles of NMR spectroscopy and data for analogous structures. The exact values would depend on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₂H₁₈N₂), the molecular weight is approximately 190.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 190. As an amine, this compound would follow the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of this compound would be dominated by cleavages adjacent to the nitrogen atoms (α-cleavage), which is a characteristic pathway for amines. This would lead to the formation of stable, nitrogen-containing cations. Expected fragmentation could involve the loss of alkyl fragments from the azepane ring or cleavage of the bond between the phenyl group and the nitrogen atom. The fragmentation pattern of the related, smaller ring compound N-phenyl-4-piperidinamine shows significant fragments that could be analogous.

Anticipated Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| e.g., 119 | [C₆H₅NHCH=CH₂]⁺ | α-cleavage and rearrangement within the azepane ring |

| e.g., 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-C bond of the azepane ring |

This table presents plausible fragmentation pathways. The actual spectrum would be required for definitive assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.

Aromatic C-H Stretch: Absorption bands typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) are characteristic of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretch: Strong absorption bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) corresponding to the C-H bonds of the azepane ring.

C=C Aromatic Stretch: One or more bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

C-N Stretch: Absorptions in the fingerprint region, typically between 1250-1350 cm⁻¹ for the aromatic C-N bond and 1020-1250 cm⁻¹ for the aliphatic C-N bonds.

Anticipated IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (Azepane) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

This table is based on established correlation charts for IR spectroscopy.

Computational Chemistry and Theoretical Studies on N Phenylazepan 4 Amine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, providing insights into their stability and reactivity. acs.orgmdpi.comletpub.com For N-Phenylazepan-4-amine, DFT calculations would typically be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and compute its electronic properties. acs.orgresearchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and chemically reactive. jksus.org Another important output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the azepane ring, indicating it as a primary site for electrophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: These are illustrative values based on similar heterocyclic amines and are subject to confirmation by specific calculations.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | ~ 1.0 eV | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ~ 6.5 eV | Reflects chemical stability and reactivity. A moderately large gap suggests good kinetic stability. |

| Dipole Moment | ~ 2.0 - 2.5 D | Measures overall polarity, influencing solubility and intermolecular interactions. acs.org |

Protonation Site Analysis and Basicity Prediction

The basicity of an amine is quantified by its proton affinity (PA)—the enthalpy change for its protonation reaction in the gas phase. Computational methods like G4MP2 or DFT can accurately calculate PA values. rsc.org this compound has two nitrogen atoms: the sp³-hybridized nitrogen in the azepane ring and the sp²-hybridized nitrogen of the aniline-like phenylamino (B1219803) group.

The lone pair of the aniline (B41778) nitrogen is delocalized into the phenyl ring's π-system, which significantly reduces its availability for protonation and lowers its basicity. In contrast, the lone pair on the azepane nitrogen is localized and more available. Therefore, the azepane nitrogen is predicted to be the primary protonation site.

The basicity of cyclic amines generally increases with ring size from three- to six-membered rings due to decreasing ring strain and changing hybridization. srce.hr Azepane itself has a high proton affinity. rsc.org The presence of the N-phenyl substituent on the azepane nitrogen in a related compound, N-phenylpiperidine, is known to decrease basicity compared to the unsubstituted ring. A similar effect would be expected for this compound compared to azepan-4-amine (B33968).

Table 2: Comparison of Calculated and Experimental Proton Affinities (PA) for Related Amines (Data sourced from studies on analogous compounds to predict the behavior of this compound)

| Compound | Ring Type | Calculated/Experimental PA (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine (B145994) | 3-membered | 216.9 (Calculated) | rsc.org |

| Azetidine | 4-membered | 221.6 (Experimental) | pnas.org |

| Pyrrolidine | 5-membered | 227.9 (Experimental) | pnas.org |

| Piperidine | 6-membered | 228.9 (Experimental) | pnas.org |

| Azepane | 7-membered | 230.1 (Calculated) | rsc.org |

| Aniline | Aromatic Amine | 212.7 (Experimental) | Generic textbook value |

| This compound (Predicted) | Azepane & Phenylamine | Predicted Site: Azepane N > Phenylamine N | Inference |

Solvent Effects on Reaction Energetics and Mechanisms

The surrounding solvent can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM) or more complex Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are used to study these effects. rsc.orgmdpi.com These models simulate the solvent environment either as a continuous dielectric medium or as a collection of explicit solvent molecules.

For reactions involving this compound, such as its N-alkylation or protonation, the choice of solvent is critical.

Polar Protic Solvents (e.g., water, methanol) can stabilize charged species (like a protonated amine) through hydrogen bonding. libretexts.org This can facilitate reactions that proceed through ionic intermediates. researchgate.net

Polar Aprotic Solvents (e.g., DMSO, DMF) are effective at solvating cations but less so for anions, which can enhance the nucleophilicity of anionic reagents in reactions with this compound. libretexts.org

Nonpolar Solvents (e.g., cyclohexane, toluene) generally disfavor the formation of charged intermediates and can significantly slow down ionic reactions. nih.gov

Theoretical studies on related systems show that activation energies can change dramatically with solvent polarity, sometimes altering the reaction mechanism from a concerted to a stepwise pathway. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as twist-chair and twist-boat forms. acs.orgacs.org Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. researchgate.net In an MD simulation, the motion of atoms is calculated over time by solving Newton's equations of motion, governed by a force field (e.g., AMBER, OPLS-AA) that describes the potential energy of the system.

An MD simulation of this compound in a solvent box (e.g., explicit water) would reveal the preferred conformations of the azepane ring, the rotational freedom of the N-phenyl bond, and the orientation of the 4-amino group (axial vs. equatorial). csic.es This analysis provides insight into how the molecule's shape can adapt to fit into a receptor binding site, a key aspect of its potential biological activity. chim.itsfu.ca The conformational flexibility is crucial as it can influence both reactivity and interactions with biological targets.

Structure-Reactivity Relationships from Computational Models

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational techniques used to correlate a molecule's structural or physicochemical properties with its biological activity or chemical reactivity. jocpr.comumich.eduresearchgate.netumich.edu For a series of derivatives of this compound, a QSAR study could be developed to predict their activity as, for example, enzyme inhibitors. acs.org

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model (e.g., multiple linear regression or machine learning) is then built to create an equation that relates these descriptors to the observed activity. Such models can guide the synthesis of new, more potent compounds by predicting which structural modifications are likely to enhance activity.

Ligand-Interaction Modeling (General Principles)

Understanding how a molecule like this compound interacts with a biological target (e.g., a protein receptor or enzyme) is fundamental to drug design. unina.itresearchgate.net Ligand-interaction modeling, often using molecular docking and MD simulations, predicts the binding mode and affinity of a ligand within a receptor's active site. researchgate.netnih.gov

Key intermolecular interactions that govern binding include:

Hydrogen Bonds: The amine groups in this compound can act as both hydrogen bond donors and acceptors.

Electrostatic Interactions: If the azepane nitrogen becomes protonated, it can form a strong ionic interaction, or salt bridge, with a negatively charged amino acid residue like aspartate or glutamate (B1630785) in the receptor. americanpharmaceuticalreview.comcambridgemedchemconsulting.com

Hydrophobic Interactions: The phenyl ring and the aliphatic portions of the azepane ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding pocket. cambridgemedchemconsulting.com

π-Stacking: The phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein.

Computational modeling can visualize these interactions in 3D, calculate binding energies, and help explain why certain ligands are more potent than others, providing a rational basis for designing improved therapeutic agents. nih.gov

Applications of N Phenylazepan 4 Amine in Chemical Science

Ligand Design in Catalysis

The amine functionality within the N-Phenylazepan-4-amine structure is a key feature that allows it to serve as a ligand in catalytic processes. This includes its application in both organocatalysis and metal-catalyzed reactions, with a particular emphasis on the development of chiral catalysts for stereoselective synthesis.

Organocatalysis and Metal-Catalyzed Reactions

This compound and its derivatives can function as organocatalysts, where a small organic molecule accelerates a chemical reaction. mdpi.com The nitrogen atom of the azepane ring can act as a Lewis base or participate in hydrogen bonding, crucial mechanisms in many organocatalytic transformations. scienceopen.com This catalytic activity is often employed in reactions such as Michael additions and aldol (B89426) condensations. mdpi.comscienceopen.com

In conjunction with transition metals, this compound can act as a ligand, modulating the metal center's reactivity and selectivity. d-nb.infonih.gov This cooperative catalysis, merging organocatalysis with transition metal catalysis, has opened avenues for novel transformations that are not achievable with either catalytic system alone. chim.itpsu.edu The amine can form a reactive nucleophilic enamine intermediate, which then interacts with an electrophilic species generated by the transition metal catalyst. d-nb.infonih.gov

Table 1: Examples of Reactions Catalyzed by Amine-Based Systems

| Reaction Type | Catalyst System | Role of Amine | Ref. |

|---|---|---|---|

| Michael Addition | Cinchonine and DABCO on mesoporous silica | Organocatalyst | scienceopen.com |

| α-Allylic Alkylation | Palladium complex and primary amine | Forms nucleophilic enamine intermediate | nih.gov |

Chiral Catalyst Development for Enantioselective Transformations

A significant area of application for this compound lies in the development of chiral catalysts for enantioselective synthesis. Chiral amines are crucial for producing enantiomerically enriched compounds, which are vital in the pharmaceutical and fine chemical industries. nih.gov By introducing chirality into the this compound scaffold, either at the azepane ring or through modification of the phenyl group, it can be transformed into a chiral ligand or organocatalyst.

These chiral catalysts are instrumental in asymmetric hydrogenation, a powerful method for synthesizing chiral amines with high enantioselectivity. nih.gov The design of such catalysts often involves creating a well-defined chiral environment around the catalytic center, which can be a metal atom or a functional group on the organocatalyst. This precise stereochemical control allows for the selective formation of one enantiomer over the other. nih.gov The development of novel chiral ligands and organocatalysts continues to be an active area of research, aiming to expand the scope and efficiency of enantioselective transformations. nih.govmdpi.com

Precursors in Complex Organic Synthesis

The this compound framework serves as a versatile building block for the construction of more elaborate molecular architectures, particularly in the synthesis of heterocyclic compounds and analogues of biologically active molecules.

Building Blocks for Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. sigmaaldrich.comsrdorganics.com this compound, with its pre-existing azepane ring, provides a ready-made seven-membered nitrogen-containing heterocycle. This scaffold can be further elaborated through various chemical transformations to construct more complex heterocyclic systems. For instance, the amine group can be functionalized, and the phenyl ring can undergo substitution reactions to introduce additional complexity and functionality. The pyrazine (B50134) and phenazine (B1670421) ring systems, for example, are important heterocyclic cores found in many biologically active compounds and have been the focus of total synthesis efforts. mdpi.com

Role in Analogues for Synthetic Targets

In the field of drug discovery, the synthesis of analogues of known active compounds is a key strategy for optimizing pharmacological properties. wikipedia.org this compound can serve as a core structure for the generation of libraries of related compounds. By systematically modifying the phenyl and azepane moieties, chemists can explore the structure-activity relationships of a particular pharmacophore. For example, derivatives of N-phenylpyrimidin-4-amine and N-phenylquinazolin-4-amine have been synthesized and evaluated as potential anticancer agents. nih.govnih.gov The synthesis of such analogues often involves a multi-step process, starting from a core building block like this compound. nih.govmdpi.com

Materials Science Applications

The unique properties of amines make them valuable components in the field of materials science. ijrpr.com The presence of the amine group in this compound allows for its incorporation into polymeric structures and functional materials. Amines can serve as monomers or crosslinkers in polymerization reactions, leading to materials with specific thermal and mechanical properties. rsc.org The development of functional materials based on amines is an area of growing interest, with potential applications in electronics, sensors, and energy storage. ijrpr.comroutledge.comktu.lt For instance, amine-functionalized polymers can be used to create stimuli-responsive materials that change their properties in response to environmental changes.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-phenylpyrimidin-4-amine |

| N-phenylquinazolin-4-amine |

| Cinchonine |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |

Polymeric Materials and Functional Composites

There is no specific data or research in the reviewed literature that details the use of this compound as a monomer for polymerization or as a component in the fabrication of functional composite materials. While amines and their derivatives are a fundamental class of compounds used in polymer chemistry—for example, as monomers for polyamides and polyimides, or as curing agents for epoxy resins—the specific role and performance of this compound in these applications have not been documented. ijrpr.comnih.gov Chemical suppliers may list it under categories such as "Polymer Science Material Building Blocks," suggesting a potential, yet un-investigated, utility in this field. bldpharm.com

Carbon Capture and Utilization Technologies with Amine-Based Materials

The use of amine-based materials is a cornerstone of current carbon capture technologies, with extensive research focusing on solvents like monoethanolamine (MEA), diethanolamine (B148213) (DEA), and various other primary, secondary, and tertiary amines. pjoes.comnih.govbellona.org These processes rely on the reversible chemical reaction between the amine and carbon dioxide. ecospray.euresearchgate.net

Despite the breadth of research in this area, no studies were found that specifically investigate or report the use of this compound as a solvent or as an additive in a solvent blend for CO2 capture. The compound's structure, containing both a secondary N-phenyl amine and a primary amine on a cyclic azepane ring, presents a unique chemical profile. However, its performance characteristics, such as CO2 absorption capacity, reaction kinetics, and regeneration energy, have not been evaluated or reported in the scientific literature.

Development of Analytical Reagents and Probes

The development of chemical sensors, analytical reagents, and fluorescent probes is an active area of research. nih.govrsc.org Amines are often central to these systems, either as the analyte to be detected or as a functional part of the probe itself, for instance, by reacting with a target to produce a measurable signal (e.g., a color or fluorescence change).

A thorough search of the literature did not yield any publications describing the development or application of this compound as an analytical reagent or probe. While its structural features could theoretically be leveraged for such purposes, there is no existing research to support this. For example, there are no reports on its use in colorimetric or fluorometric assays, as a component in an ion-selective electrode, or as a chemical sensor for any specific analyte.

Q & A

Q. What are the common synthetic routes for N-Phenylazepan-4-amine, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or reductive amination. Key steps include:

- Amine alkylation : Reacting azepane derivatives with phenyl halides in the presence of a base (e.g., NaH or K₂CO₃) under inert atmospheres.

- Reductive amination : Condensing ketones or aldehydes with phenylamine derivatives using catalysts like Pd/C or NaBH₄. Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield and purity. For example, elevated temperatures may accelerate side reactions, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .

Q. What spectroscopic techniques are used to characterize this compound, and what key structural features do they confirm?

- NMR Spectroscopy : H and C NMR confirm the presence of the azepane ring (e.g., δ 2.5–3.5 ppm for methylene protons adjacent to nitrogen) and phenyl group (aromatic protons at δ 6.5–7.5 ppm).

- X-ray Crystallography : Resolves bond angles, torsion angles, and confirms stereochemistry.

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 218.2). These techniques collectively verify the compound’s backbone structure and substituent positioning .

Q. How is this compound utilized in foundational pharmacological studies?

The compound serves as a scaffold for studying GPCR (G-protein-coupled receptor) interactions due to its amine-rich structure. Common applications include:

- Receptor binding assays : Radiolabeled analogs track affinity for serotonin or dopamine receptors.

- Enzyme inhibition studies : Testing effects on monoamine oxidases (MAOs) via spectrophotometric assays. Structural analogs (e.g., piperidine derivatives) are benchmarked to infer activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound to minimize by-products?

Optimization strategies include:

- Solvent selection : Non-polar solvents (e.g., toluene) reduce unwanted nucleophilic side reactions.

- Catalyst tuning : Transition metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity.

- Step-wise monitoring : In-situ FTIR or HPLC tracks intermediate formation to adjust stoichiometry. Computational tools (e.g., DFT calculations) predict reaction pathways to guide experimental design .

Q. What strategies resolve contradictions in experimental data related to this compound’s biological activity?

Contradictions (e.g., varying IC₅₀ values across studies) are addressed by:

- Reproducibility protocols : Standardizing cell lines, assay buffers, and incubation times.

- Control experiments : Using known inhibitors (e.g., clozapine for dopamine receptors) to validate assay conditions.

- Meta-analysis : Cross-referencing data from structural analogs to identify trends in structure-activity relationships (SAR) .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

Stability studies show:

- Thermal degradation : Decomposition above 40°C forms nitroso by-products.

- Light sensitivity : UV exposure accelerates oxidation; amber vials are recommended.

- Moisture control : Lyophilization or storage under argon prevents hydrolysis. Long-term stability (>6 months) requires −20°C storage with desiccants .

Q. What advanced analytical methods address challenges in quantifying trace impurities in this compound?

- LC-MS/MS : Detects sub-ppm levels of nitrosamines or alkyl halide impurities.

- Headspace GC-MS : Identifies volatile degradation products.

- ICP-OES : Monitors heavy metal catalysts (e.g., Pd residues). Method validation follows ICH Q3 guidelines to ensure precision and accuracy .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.